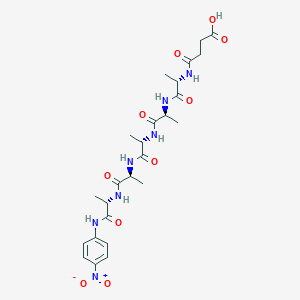
Suc-ala-ala-ala-ala-ala-pna
Vue d'ensemble
Description
Suc-Ala-Ala-Ala-Ala-Ala-pNA is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . It is a chromogenic substrate for chymotrypsin-like serine protease, pancreatic elastase, and serine endopeptidase .
Synthesis Analysis
The synthesis of this compound has been reported . It is a white to faint yellow powder with a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . The enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions .
Molecular Structure Analysis
The molecular weight of this compound is 451.43 and the molecular formula is C19H25N5O8 .
Chemical Reactions Analysis
This compound is used to assay elastase activity . Elastase binds and hydrolyzes this compound to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of elastase activity .
Physical And Chemical Properties Analysis
This compound is a pale yellow amorphous powder . It is soluble in DMF at 25 mg/mL . Stock solutions of this material in DMSO may be stored in aliquots at –20 °C .
Applications De Recherche Scientifique
Enzymatic Activity and Characterization
Purification and Characterization in Various Organisms : Research has demonstrated the purification and characterization of enzymes that interact with Suc-ala-ala-ala-ala-ala-pna in various organisms. For instance, a membrane-bound neutral endopeptidase from rat kidney was purified and characterized, showing its ability to hydrolyze this compound into specific components (Watanabe et al., 1984). Similarly, studies on human high-density lipoproteins identified enzymes that hydrolyze this substrate, contributing to our understanding of their enzymatic characteristics (Maeda et al., 1983).
Role in Tissue Metabolism and Function : Enzymatic activities related to this compound have been linked to significant biological processes. For example, its hydrolytic activity in blood vessels might play a role in vascular connective tissue metabolism and function (Ito et al., 1986).
Molecular Weight and Activation Studies : Investigations into the molecular weight and activation methods of enzymes interacting with this compound have also been a focus. These studies contribute to a deeper understanding of the enzyme's structure and functioning mechanisms, as seen in the research on a solubilized enzyme from rat kidney (Watanabe et al., 1984).
Biochemical Studies and Potential Therapeutic Applications
Analysis of Binding and Inhibition : Research has been conducted on the binding of peptides derived from this compound to specific proteins, such as human cyclophilin hCyp-18. These studies can potentially inform the development of inhibitors or therapeutic agents (Demange et al., 2001).
Inhibitors for Specific Enzymatic Activities : The behavior of proteinase inhibitors towards enzyme activities related to this compound has been explored. Such studies can lead to the development of new inhibitors with potential therapeutic applications (Matsuda et al., 2000).
Potential in Drug Discovery : The ability of this compound to act as a substrate for various enzymes opens up possibilities in drug discovery, where its interactions can be harnessed to develop new medications or therapeutic strategies.
Mécanisme D'action
Target of Action
The primary target of Suc-ala-ala-ala-ala-ala-pna, also known as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is elastase . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. It plays a crucial role in maintaining the elasticity and structural integrity of tissues.
Mode of Action
this compound acts as a substrate for elastase . Elastase binds to the compound and hydrolyzes it, leading to the release of p-nitroaniline . This interaction results in a change that can be quantified by colorimetric detection at 405 nm , providing a measure of elastase activity.
Pharmacokinetics
Its solubility has been tested in dmf at 25 mg/ml . Various publications cite preparation of stock solutions of this material in DMSO . These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The hydrolysis of this compound by elastase results in the formation of p-nitroaniline . This reaction can be quantified by colorimetric detection, providing a measure of elastase activity . Therefore, the compound serves as a useful tool for assaying elastase activity in various biological samples.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the buffers and solvents used in assays can affect the substrate results . Moreover, the compound should be stored at 2-8 °C for stability .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Suc-ala-ala-ala-ala-ala-pna plays a significant role in biochemical reactions, primarily as a substrate for elastase. Elastase is an enzyme that hydrolyzes peptide bonds in proteins, and this compound is designed to mimic the natural substrates of elastase. When elastase acts on this compound, it cleaves the peptide bond, releasing p-nitroaniline, which can be quantified colorimetrically. This reaction is highly reproducible and can be completed in a short time, making it ideal for various assays .
In addition to elastase, this compound can interact with other proteases such as alkaline proteases, proteinase K, subtilisins, and thermitase. These interactions are based on the enzyme’s ability to recognize and cleave the peptide bonds within this compound, leading to the release of p-nitroaniline .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for elastase and other proteases. In cells where elastase activity is elevated, such as in inflammatory conditions, the hydrolysis of this compound can be used to monitor enzyme activity and study the effects of elastase on cell function . The release of p-nitroaniline upon cleavage of this compound can be detected colorimetrically, providing insights into the enzyme’s activity and its impact on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with elastase and other proteases. When this compound binds to the active site of elastase, the enzyme cleaves the peptide bond, releasing p-nitroaniline. This reaction is highly specific and can be quantified by measuring the absorbance of p-nitroaniline at 405 nm . The binding interactions between this compound and elastase are crucial for understanding enzyme kinetics and the effects of potential inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at 2-8°C, but its stability can be affected by the solvents and buffers used in assays . Stock solutions of this compound in dimethyl sulfoxide (DMSO) can be stored at -20°C, although the long-term stability of these solutions has not been extensively tested . Over time, the hydrolysis of this compound by elastase can provide valuable information on the enzyme’s activity and its impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to monitor elastase activity without causing significant adverse effects . At high doses, there may be toxic or adverse effects, particularly if the compound interferes with normal cellular processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The hydrolysis of this compound by elastase and other proteases leads to the release of p-nitroaniline, which can be quantified to measure enzyme activity . This reaction is essential for studying the metabolic flux and the effects of protease inhibitors on enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases. The compound can be taken up by cells and localized to areas where elastase activity is present . The distribution of this compound within cells can provide insights into the localization and activity of elastase and other proteases .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with proteases and other biomolecules. The compound can be directed to specific compartments or organelles where elastase activity is present . Understanding the subcellular localization of this compound is crucial for studying its effects on enzyme activity and cellular function .
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O10/c1-12(26-19(33)10-11-20(34)35)21(36)27-13(2)22(37)28-14(3)23(38)29-15(4)24(39)30-16(5)25(40)31-17-6-8-18(9-7-17)32(41)42/h6-9,12-16H,10-11H2,1-5H3,(H,26,33)(H,27,36)(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJQWUPRIFIBP-QXKUPLGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Suc-Ala-Ala-Ala-Ala-Ala-pNA particularly useful for studying astacin?
A: this compound (N-(3-(4-nitrophenyl)propanoyl)-hexaalanylamide) is a valuable tool for studying astacin, a zinc-endopeptidase, for a few reasons. []
- Cleavage Specificity: Astacin shows a preference for cleaving peptide bonds rather than simple amide bonds. This compound, with its multiple alanine residues, mimics a peptide substrate more closely than shorter nitroanilide compounds. []
- Multiple Cleavage Sites: Uniquely, astacin can cleave this substrate in two places. The first cleavage, yielding Suc-Ala-Ala and Ala-Ala-Ala-pNA, occurs much more efficiently (1200x higher specificity constant) than the second cleavage which releases p-nitroaniline from the remaining fragment. This highlights astacin's preference for longer substrates and its ability to make multiple cuts. []
- Kinetic Studies: By measuring the rate of p-nitroaniline release, researchers can determine kinetic parameters like kcat/Km, providing insights into astacin's catalytic efficiency and substrate preference. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







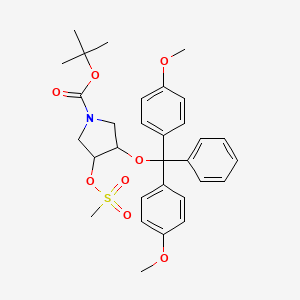

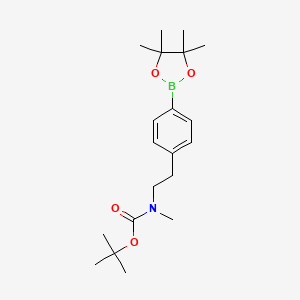
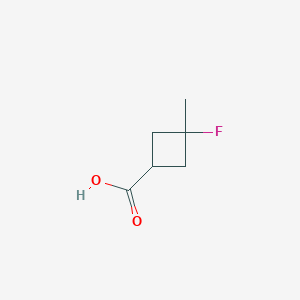

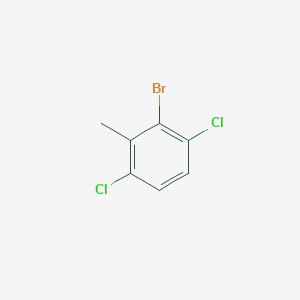

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
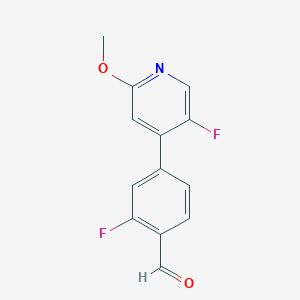
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)